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Compound of Interest

Compound Name: Ripk1-IN-13

Cat. No.: B11183023

For Researchers, Scientists, and Drug Development Professionals

The Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical therapeutic target
in a range of inflammatory diseases, neurodegenerative disorders, and other conditions driven
by necroptotic cell death. The development of small molecule inhibitors targeting RIPK1 is a
rapidly advancing field. This guide provides a comparative analysis of the pharmacokinetic
profiles of several key RIPK1 inhibitors, offering a valuable resource for researchers and drug
development professionals. While specific data for a compound designated "Ripk1-IN-13" is
not publicly available, this guide focuses on well-characterized inhibitors with published
pharmacokinetic data.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for selected RIPK1 inhibitors
in humans, providing a snapshot of their absorption, distribution, metabolism, and excretion
(ADME) properties.
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GSK298277 SAR443060 Necrostatin
Parameter SIR2446M SIR9900
2 (DNL747) -1 (Rat)
Cmax
) Dose- Dose- Dose- Dose-
(Maximum ) ) ) ) 648 ug/L
) proportional proportional proportional proportional
Concentratio ) ] ) ) (oral)
) increase increase increase increase
n
Tmax (Time 15-25 - 3.0-4.0
~4 hours Not specified 1 hour (oral)
to Cmax) hours[1] hours[2]
, ~2-6 9.7-11.4 11-19 31.9-37.8 1.2 hours
Half-life (t%2)
hours[1] hours[3] hours[4] hours[2] (oral)
No major
AUC (Area Dose- Dose- deviations Dose-
Under the proportional proportional from dose proportional Not specified
Curve) increase increase proportionalit increase
y
Orally
Bioavailability =~ Not specified bioavailable[3  Not specified Not specified 54.8%
]
) Single (3-600  Single (3-200
Single and
) ) mg) and mg) and
Dosing repeat oral Single and ) )
) ] multiple (5- multiple (3-60
Regimen doses (up to multiple oral 5 mg/kg (oral)
. ) 400 mg for 10 mg for 10
(Clinical Trial) 120 mg BID) doses
(5] days) oral days) oral
doses[4] doses|[2]
Mildly
reduced
exposure with
No
. " a high-fat . "
Food Effect Minimal[1] Not specified appreciable Not specified
meal (not
o food effect[2]
clinically
significant)[4]
[6]
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CNS-
penetrant
CNS N CNS- N (CSFto N
) Not specified Not specified Not specified
Penetration penetrant[3] unbound
plasma ratio

of 1.15)[2]

Experimental Protocols

The pharmacokinetic parameters presented above were determined through rigorous clinical
and preclinical studies. Below are generalized methodologies employed in these assessments.

Human Pharmacokinetic Studies (GSK2982772, SAR443060, SIR2446M, SIR9900):

» Study Design: Phase I, randomized, double-blind, placebo-controlled, single- and multiple-
ascending dose studies in healthy volunteers.[1][2][4][5]

» Dosing: Oral administration of the inhibitor or placebo in fasted or fed states.

o Sample Collection: Serial blood samples were collected at predefined time points post-dose.
In some studies, cerebrospinal fluid (CSF) was also collected to assess CNS penetration.[2]

e Bioanalysis: Plasma and/or CSF concentrations of the drug were quantified using validated
analytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

e Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key
pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Preclinical Pharmacokinetic Study (Necrostatin-1 in Rats):

o Study Design: Male Sprague-Dawley rats were administered Necrostatin-1 via intravenous
(IV) and oral (PO) routes.

e Dosing: A single dose of 5 mg/kg was administered for both routes.

o Sample Collection: Blood samples were collected at various time points after administration.
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» Bioanalysis: Plasma concentrations of Necrostatin-1 were determined using a validated LC-
MS/MS method.

» Pharmacokinetic Analysis: A two-compartment model was used to fit the concentration-time
profile and calculate pharmacokinetic parameters, including bioavailability.

RIPK1 Signaling Pathway

The following diagram illustrates the central role of RIPK1 in mediating both cell survival and
cell death pathways, highlighting the points of intervention for RIPK1 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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